molecular formula C22H16FN5 B4063561 3-[1-(4-fluorobenzyl)-4-phenyl-1H-imidazol-5-yl]pyrazolo[1,5-a]pyrimidine

3-[1-(4-fluorobenzyl)-4-phenyl-1H-imidazol-5-yl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B4063561
M. Wt: 369.4 g/mol
InChI Key: FOSKKUAEDKUBIA-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine (PP) derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and have recently attracted a lot of attention in material science due to their significant photophysical properties . This structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Synthesis Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . For instance, a Cu (I) catalyzed 1,3 dipolar cycloaddition reaction has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .


Molecular Structure Analysis

The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .


Physical And Chemical Properties Analysis

PP derivatives have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Scientific Research Applications

Anticonvulsant Activity

Research on analogues of pyrazolo[1,5-a]pyrimidine demonstrates their synthesis and testing for anticonvulsant activity. Although these compounds, with modifications in the imidazole ring, showed less activity against maximal electroshock-induced seizures in rats compared to their parent compounds, their distinct electrostatic potential maps suggest a relationship with anticonvulsant activity, highlighting their potential in drug development for seizure control. These findings indicate a nuanced understanding of structural activity relationships within this class of compounds (Kelley et al., 1995).

Anti-inflammatory and Analgesic Activities

The synthesis of new imidazolyl acetic acid derivatives, including modifications with a 4-fluorobenzyl component, has shown promising anti-inflammatory and analgesic activities. These compounds were evaluated for their efficacy against carrageenan-induced rat paw edema and their analgesic activity using the writhing test in albino mice. Several of these compounds exhibited maximum anti-inflammatory activity, with a notable efficiency in inhibiting writhing, suggesting their potential for the development of new anti-inflammatory and analgesic drugs (Khalifa & Abdelbaky, 2008).

Anticancer Activity

A novel synthesis of fluoro-substituted benzo[b]pyran compounds, which include the structural motif of 3-[1-(4-fluorobenzyl)-4-phenyl-1H-imidazol-5-yl]pyrazolo[1,5-a]pyrimidine, has demonstrated anticancer activity against lung cancer at low concentrations compared to the reference drug 5-fluorodeoxyuridine. These findings underline the potential of fluoro-substituted compounds in the development of novel anticancer therapies (Hammam et al., 2005).

Mechanism of Action

PP derivatives have shown anticancer potential and enzymatic inhibitory activity . For instance, a new set of small molecules featuring the privileged PP scaffolds were designed and synthesized as novel CDK2 targeting compounds . The most potent anti-proliferative compounds achieved enzymatic inhibitory activity against CDK2/cyclin A2 .

Future Directions

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . Future research should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production . Moreover, the discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the PP core .

Properties

IUPAC Name

3-[3-[(4-fluorophenyl)methyl]-5-phenylimidazol-4-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5/c23-18-9-7-16(8-10-18)14-27-15-25-20(17-5-2-1-3-6-17)21(27)19-13-26-28-12-4-11-24-22(19)28/h1-13,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSKKUAEDKUBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)CC3=CC=C(C=C3)F)C4=C5N=CC=CN5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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